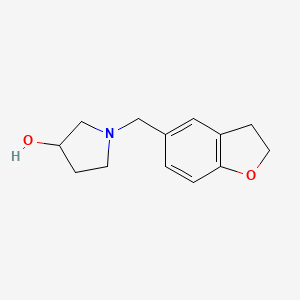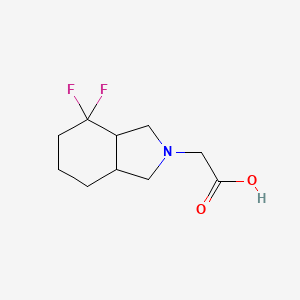
3-(3-(thiophène-3-yl)-1H-pyrazol-4-yl)propanimidamide
Vue d'ensemble
Description
3-(3-(thiophen-3-yl)-1H-pyrazol-4-yl)propanimidamide is a useful research compound. Its molecular formula is C10H12N4S and its molecular weight is 220.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(3-(thiophen-3-yl)-1H-pyrazol-4-yl)propanimidamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-(thiophen-3-yl)-1H-pyrazol-4-yl)propanimidamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Applications antimicrobiennes
Les dérivés du thiophène sont reconnus pour leurs propriétés antimicrobiennes. Ils peuvent être synthétisés en composés qui ciblent une variété de pathogènes microbiens. Le cycle thiophène dans la structure de « 3-(3-(thiophène-3-yl)-1H-pyrazol-4-yl)propanimidamide » pourrait être exploité pour développer de nouveaux agents antimicrobiens qui s’attaquent aux souches de bactéries et d’autres micro-organismes résistantes aux médicaments .
Utilisations anti-inflammatoires et analgésiques
Les effets anti-inflammatoires et analgésiques des dérivés du thiophène en font des candidats pour le développement de nouveaux médicaments contre la douleur. La recherche pourrait explorer comment le composé module les voies inflammatoires et la perception de la douleur, conduisant potentiellement à de nouveaux traitements pour les affections douloureuses chroniques .
Effets antihypertenseurs
Les composés du thiophène ont montré une activité antihypertensive, suggérant qu’ils pourraient être utilisés dans le traitement de l’hypertension artérielle. Des études pourraient étudier les effets cardiovasculaires du « this compound » et son rôle potentiel dans la gestion de l’hypertension .
Activité antitumorale
Il existe des preuves que les dérivés du thiophène possèdent des propriétés antitumorales. Ce composé pourrait être étudié pour son efficacité à inhiber la croissance des cellules cancéreuses et à induire l’apoptose, offrant une nouvelle voie de recherche pour la thérapie anticancéreuse .
Science des matériaux : Affichages électrochromes
En science des matériaux, les dérivés du thiophène sont utilisés dans la fabrication d’affichages électrochromes. Le composé en question pourrait être utilisé pour créer des polymères conducteurs à utiliser dans des dispositifs électrochromes, qui changent de couleur en réponse à une stimulation électrique. Cela a des implications pour le développement de fenêtres intelligentes et de technologies d’affichage basse consommation .
Inhibition des kinases et recherche anticancéreuse
Les dérivés du thiophène ont été identifiés comme des inhibiteurs de kinases efficaces, ce qui est crucial dans le traitement de divers cancers. La structure spécifique du « this compound » pourrait être recherchée pour son potentiel à inhiber l’activité des kinases, empêchant ainsi la prolifération des cellules cancéreuses .
Mécanisme D'action
Target of Action
Compounds with similar structures, such as (thiophen-3-yl)aminopyrimidine derivatives, have been found to inhibit erk1/2, a key component of the ras-raf-mek-erk signaling cascade . This cascade plays a crucial role in mediating tumor progression .
Mode of Action
For instance, (thiophen-3-yl)aminopyrimidine derivatives have been shown to directly inhibit ERK1/2 .
Biochemical Pathways
Based on the inhibition of erk1/2 by similar compounds, it can be inferred that the ras-raf-mek-erk signaling cascade may be affected . This cascade is involved in various cellular processes, including cell proliferation and differentiation .
Result of Action
Similar compounds have been shown to block the phosphorylation expression of downstream substrates of erk1/2, such as p90rsk and c-myc, and induce cell apoptosis and incomplete autophagy-related cell death .
Propriétés
IUPAC Name |
3-(5-thiophen-3-yl-1H-pyrazol-4-yl)propanimidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4S/c11-9(12)2-1-7-5-13-14-10(7)8-3-4-15-6-8/h3-6H,1-2H2,(H3,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULYVRUKFCMXPKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C2=C(C=NN2)CCC(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(6-methyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine](/img/structure/B1482202.png)
![2-(2-cyclobutyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid](/img/structure/B1482203.png)


![(6-phenyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine](/img/structure/B1482209.png)
![N-[3-[[5-Cyclopropyl-2-[[4-(4-morpholinyl)phenyl]amino]-4-pyrimidinyl]amino]propyl]cyclobutanecarboxamide hydrochloride](/img/structure/B1482210.png)

![7-(azidomethyl)-1-(cyclopropylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1482212.png)
![1,6-dimethyl-7-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1482213.png)
![6-cyclopropyl-1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B1482214.png)
![6-cyclopropyl-1-isobutyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile](/img/structure/B1482216.png)
![7-(chloromethyl)-6-cyclobutyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1482220.png)
![methyl 2-(2-ethyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetate](/img/structure/B1482221.png)
![2-(2-ethyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetonitrile](/img/structure/B1482222.png)
